molecular formula C19H23N3O4S2 B2504848 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091473-30-1

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide

Cat. No.: B2504848
CAS No.: 1091473-30-1
M. Wt: 421.53
InChI Key: UOYGBZIMYUCIFO-UHFFFAOYSA-N
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Description

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide is a synthetic chemical compound offered for research purposes. Its molecular structure incorporates a benzamide core that is functionalized with both a cyclopentaneamido moiety and a thiophene-2-sulfonamide group. The presence of the sulfonamide functional group is of significant interest, as this class of compounds is known to exhibit a wide range of pharmacological activities. Sulfonamides are recognized for their roles as enzyme inhibitors and are found in agents with anti-carbonic anhydrase, anti-inflammatory, and antibacterial properties . The integration of the thiophene ring, a common heterocycle in medicinal chemistry, may further modulate the compound's physicochemical properties and biological activity. Researchers are investigating this compound and its structural analogs, particularly in the context of developing novel therapeutics for various diseases . This product is intended for laboratory research only and is not approved for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c23-18(20-11-12-21-28(25,26)17-6-3-13-27-17)15-7-9-16(10-8-15)22-19(24)14-4-1-2-5-14/h3,6-10,13-14,21H,1-2,4-5,11-12H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYGBZIMYUCIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclopentane and thiophene sulfonamide groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide groups may produce corresponding amines.

Scientific Research Applications

4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Pharmacokinetics and Receptor Binding

Key Structural Comparisons
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: Cyclopentaneamido; R2: Thiophene-2-sulfonamidoethyl C22H27N3O5S 445.5 Thiophene sulfonamide, lipophilic cyclopentane
4-Cyclopentaneamido-N-[2-(4-Methoxybenzenesulfonamido)ethyl]benzamide R1: Cyclopentaneamido; R2: 4-Methoxybenzenesulfonamidoethyl C22H27N3O5S 445.5 Methoxybenzene sulfonamide, polar substituent
[125I]PIMBA (from ) R1: Iodo-4-methoxy; R2: Piperidinyl ethyl C15H20IN3O2 425.2 Radioiodinated, sigma-1 selective ligand
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide R1: Quinazolin-3-yl; R2: Purine-aminoethyl C24H22N8O2 454.5 Purine-quinazoline hybrid, potential kinase inhibition
4-Iodo-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide R1: Iodo; R2: Piperazinyl-pyridinylethyl C25H28IN5O2 581.4 Dual heterocycles (piperazine, pyridine), iodine for imaging
Critical Observations
  • Thiophene vs. Benzene Sulfonamide () : The thiophene sulfonamide in the target compound introduces sulfur-mediated electronic effects and enhanced lipophilicity compared to the 4-methoxybenzenesulfonamide analog. This may improve blood-brain barrier penetration or sigma receptor binding, as seen in other sulfur-containing ligands .
  • Radioiodinated Analogs (): Compounds like [125I]PIMBA and the iodinated benzamide in leverage iodine for diagnostic imaging. The target compound lacks iodine but could be modified similarly for positron emission tomography (PET) applications.
  • Heterocyclic Diversity () : Substitutions with purine (), pyridine (), or thiazole () alter receptor selectivity. Thiophene’s aromaticity and smaller size compared to quinazoline () may favor sigma receptor affinity over kinase targets .

Biological Activity

4-Cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide is a compound of interest due to its potential biological activity, particularly in the realm of anticancer research. This article delves into the biological properties of this compound, including its mechanism of action, efficacy against various cancer cell lines, and comparative analysis with existing therapeutic agents.

The biological activity of 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide is hypothesized to involve interference with cellular processes critical for cancer cell proliferation. Similar compounds have been shown to target tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related thiophene derivatives have demonstrated the ability to disrupt microtubule dynamics, which is a crucial aspect of mitosis in cancer cells.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative effects of compounds structurally related to 4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide. One such study highlighted a compound (referred to as Compound 17) that exhibited significant anticancer activity with submicromolar growth inhibition (GI50) values across various cell lines, including A549, OVACAR-4, and CAKI-1. The GI50 values for these cell lines were notably low, indicating potent antiproliferative effects.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (μM)LC50 (μM)TGI (μM)
Compound 17A5490.362>700.5
OVACAR-52.27>704.19
CAKI-10.69>7013.4
NocodazoleTK-105.93>70Not reported

Case Studies

In a comparative study, Compound 17 was assessed against nocodazole, a known antimitotic agent. The results indicated that while both compounds exhibited similar mechanisms of action by disrupting microtubule dynamics, Compound 17 demonstrated superior efficacy in certain cell lines with lower GI50 values.

In Vivo Studies

In vivo efficacy studies using CT26 murine models revealed that treatment with Compound 17 led to a significant reduction in tumor growth compared to untreated controls. This suggests that the compound may not only be effective in vitro but also holds promise for therapeutic applications in vivo.

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